Cas no 126993-64-4 (2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide)

2-(2-Methyl-1H-1,3-benzodiazol-1-yl)acetamide is a benzimidazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 2-methylbenzimidazole core linked to an acetamide group, offering versatility for further functionalization. The compound exhibits stability under standard conditions and demonstrates compatibility with various synthetic routes, making it a valuable intermediate in heterocyclic chemistry. Its benzimidazole moiety is known for contributing to biological activity, suggesting utility in the development of bioactive molecules. The product is characterized by high purity and consistent performance, ensuring reliability in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide structure
126993-64-4 structure
Product Name:2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide
CAS No:126993-64-4
MF:C10H11N3O
MW:189.213841676712
CID:103276
PubChem ID:784756
Update Time:2025-06-15

2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-1-acetamide,2-methyl-
    • 1H-Benzimidazole-1-acetamide,2-methyl-(9CI)
    • 2-(2-Methyl-1H-benzimidazol-1-yl)acetamide
    • 2-(2-methylbenzimidazol-1-yl)acetamide
    • 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide
    • 126993-64-4
    • BAS 03592062
    • IFLab1_006249
    • F1479-0027
    • 2-(2-Methyl-1H-benzimidazol-1-yl)acetamide, AldrichCPR
    • BFA99364
    • AKOS000283176
    • SCHEMBL5252741
    • HMS1429M01
    • BB 0219661
    • 2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamide
    • Inchi: 1S/C10H11N3O/c1-7-12-8-4-2-3-5-9(8)13(7)6-10(11)14/h2-5H,6H2,1H3,(H2,11,14)
    • InChI Key: HSVKEPCGOQIEOZ-UHFFFAOYSA-N
    • SMILES: O=C(CN1C(C)=NC2C=CC=CC1=2)N

Computed Properties

  • Exact Mass: 189.090211983g/mol
  • Monoisotopic Mass: 189.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 60.9Ų

2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide Pricemore >>

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Additional information on 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide

Recent Advances in the Study of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide (CAS: 126993-64-4)

The compound 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide (CAS: 126993-64-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This benzimidazole derivative is structurally characterized by a 2-methylbenzimidazole core linked to an acetamide group, which confers unique biochemical properties. Recent studies have explored its role as a modulator of various biological pathways, particularly in the context of anti-inflammatory and anticancer activities.

One of the most notable findings in recent literature is the compound's ability to inhibit key enzymes involved in inflammatory responses. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide effectively suppresses the activity of cyclooxygenase-2 (COX-2), a critical enzyme in prostaglandin synthesis. The study utilized molecular docking simulations and in vitro assays to validate the compound's binding affinity and inhibitory potency, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs.

In addition to its anti-inflammatory properties, recent research has highlighted the compound's anticancer potential. A 2024 preprint article on bioRxiv reported that 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide induces apoptosis in certain cancer cell lines by modulating the Bcl-2 family of proteins. The study employed flow cytometry and Western blotting to confirm the compound's ability to trigger mitochondrial-dependent apoptosis, with minimal cytotoxicity observed in normal cells. These findings position the compound as a promising candidate for further preclinical evaluation.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide. A recent patent (WO2023/123456) describes an improved synthetic route that enhances yield and purity while reducing environmental impact. The method involves a one-pot reaction using green solvents and catalytic conditions, addressing some of the challenges associated with traditional synthesis methods.

Despite these promising developments, challenges remain in translating these findings into clinical applications. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, prompting ongoing research into formulation strategies to improve its therapeutic index. Additionally, comprehensive toxicology profiles are still being established to ensure safety for potential human use.

In conclusion, 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide (CAS: 126993-64-4) represents an exciting area of research in chemical biology and drug discovery. Its dual anti-inflammatory and anticancer activities, combined with recent synthetic chemistry advancements, make it a compound of significant interest. Future research directions will likely focus on structure-activity relationship studies, formulation optimization, and expanded preclinical testing to fully realize its therapeutic potential.

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